N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC14810318
Molecular Formula: C19H16BrN3O3
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16BrN3O3 |
|---|---|
| Molecular Weight | 414.3 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H16BrN3O3/c1-26-16-7-5-13(6-8-16)17-9-10-19(25)23(22-17)12-18(24)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | SBNBWACIHJAROP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br |
Introduction
N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the pyridazinone class. This compound features a bromophenyl group, a methoxyphenyl moiety, and a pyridazinone core, which are crucial for its pharmacological properties. Despite the lack of specific information on this exact compound in the provided sources, similar compounds within the pyridazinone class have shown significant biological activities, including potential anticancer and anti-inflammatory effects.
Synthesis
The synthesis of compounds within the pyridazinone class often involves multi-step reactions. These processes typically start with commercially available precursors and involve transformations such as condensation reactions, halogenation, and amidation. The specific synthesis route for N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would likely follow a similar pattern, requiring careful optimization of reaction conditions to achieve high yields and purity.
Comparison with Similar Compounds
Similar compounds in the pyridazinone class exhibit a range of biological activities depending on their substituents. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-bromophenyl)-2-acetamido-4-methylpyridazinone | Contains a bromophenyl group and a methyl substituent | Different substitution pattern may affect biological activity |
| 2-Arylacetamido-Pyridazinones | General class with varying aryl groups | Broad range of biological activities depending on substituents |
| N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Contains fluorine instead of bromine | May exhibit different reactivity due to fluorine's electronegativity |
These comparisons highlight the importance of structural variations in determining the biological properties of pyridazinone derivatives.
Future Research Directions
Given the potential biological activities of pyridazinone compounds, further research on N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is warranted. This should include in-depth studies on its pharmacokinetics, pharmacodynamics, and interaction with biological targets. Additionally, structure-activity relationship (SAR) studies could provide insights into how modifications of the compound's structure affect its biological activity, potentially leading to the development of more potent derivatives.
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